molecular formula C22H13N5Na5O16PS4 B13788367 Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate CAS No. 83968-58-5

Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate

Cat. No.: B13788367
CAS No.: 83968-58-5
M. Wt: 877.6 g/mol
InChI Key: SIOZZAIAFAXQOI-UHFFFAOYSA-I
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Description

Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its multiple sulfonate groups, which enhance its solubility in water, making it suitable for use in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound containing sulfonate groups. The reaction conditions usually require acidic or neutral pH and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinonoid structures, and aromatic amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to bind to specific biomolecules.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The multiple sulfonate groups enhance its solubility and binding affinity, allowing it to interact with different molecular targets. The azo bonds in the compound can undergo reversible cleavage, which is crucial for its function as a dye and in biological applications.

Comparison with Similar Compounds

Similar Compounds

  • Pentasodium hydrogen-4-amino-3-[(2,5-disulphonatophenyl)azo]-5-hydroxy-6-[(3-phosphonatophenyl)azo]naphthalene-2,7-disulphonate
  • Pentasodium 5-[(E)-(4-{[4-anilino-6-({8-hydroxy-7-[(E)-{4-[(E)-(8-hydroxy-3,6-disulfonato-1-naphthyl]diazenyl}phenyl]diazenyl}benzene-1,4-disulfonate

Uniqueness

What sets pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate apart from similar compounds is its unique combination of functional groups, which confer enhanced solubility, stability, and binding properties. This makes it particularly valuable in applications requiring high-performance dyes and staining agents.

Properties

CAS No.

83968-58-5

Molecular Formula

C22H13N5Na5O16PS4

Molecular Weight

877.6 g/mol

IUPAC Name

pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C22H18N5O16PS4.5Na/c23-19-18-10(7-17(48(41,42)43)21(22(18)28)27-24-11-2-1-3-12(8-11)44(29,30)31)6-16(47(38,39)40)20(19)26-25-14-9-13(45(32,33)34)4-5-15(14)46(35,36)37;;;;;/h1-9,28H,23H2,(H2,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;;/q;5*+1/p-5

InChI Key

SIOZZAIAFAXQOI-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=CC(=C1)P(=O)([O-])[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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